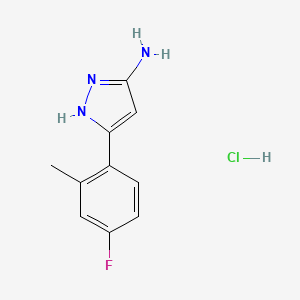
1-(Difluoromethyl)-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-phenoxybenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Difluoromethyl alcohols or hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1-(Difluoromethyl)-3-phenoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-phenoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)-3-phenoxybenzene: Contains a chloromethyl group instead of a difluoromethyl group.
1-(Methyl)-3-phenoxybenzene: Contains a methyl group instead of a difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)-3-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |
InChI Key |
ZLNHPEUKXBABJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)

